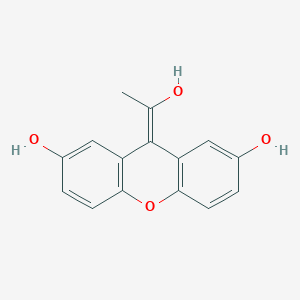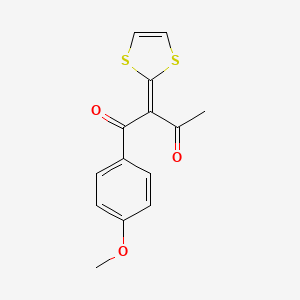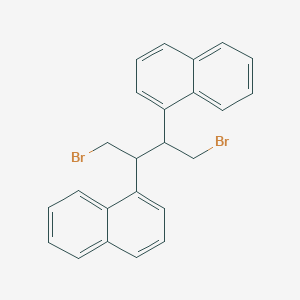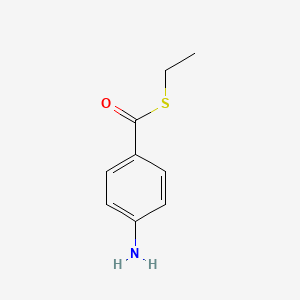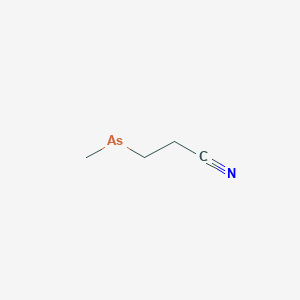
CID 13291283
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methylarsanyl)propanenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a three-carbon chain, which also contains a methylarsanyl group (-AsCH3)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylarsanyl)propanenitrile can be achieved through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10) to produce nitriles.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide to form hydroxynitriles.
Industrial Production Methods
Industrial production of nitriles often involves the ammoxidation of alcohols or aldehydes. For example, propanol can be converted to propanenitrile through ammoxidation .
化学反应分析
Types of Reactions
3-(Methylarsanyl)propanenitrile can undergo various chemical reactions, including:
Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids in the presence of dilute acid or alkali.
Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: Nitriles can react with Grignard reagents to form ketones.
Common Reagents and Conditions
Hydrolysis: Dilute acid (HCl) or alkali (NaOH) followed by acidification.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Nucleophilic Addition: Grignard reagents (RMgX) in dry ether.
Major Products
Hydrolysis: Carboxylic acids and ammonium salts.
Reduction: Primary amines.
Nucleophilic Addition: Ketones.
科学研究应用
3-(Methylarsanyl)propanenitrile has several applications in scientific research:
作用机制
The mechanism of action of 3-(Methylarsanyl)propanenitrile involves its interaction with molecular targets through its nitrile and methylarsanyl groups. The nitrile group can participate in nucleophilic addition reactions, while the methylarsanyl group can interact with biological molecules, potentially leading to various biological effects .
相似化合物的比较
3-(Methylarsanyl)propanenitrile can be compared with other nitriles such as:
Propanenitrile: A simple aliphatic nitrile with a similar structure but without the methylarsanyl group.
3-(Methylamino)propanenitrile: Contains a methylamino group instead of a methylarsanyl group.
Butanenitrile: A longer carbon chain nitrile.
Uniqueness
The presence of the methylarsanyl group in 3-(Methylarsanyl)propanenitrile distinguishes it from other nitriles, potentially imparting unique chemical and biological properties .
属性
分子式 |
C4H7AsN |
|---|---|
分子量 |
144.03 g/mol |
InChI |
InChI=1S/C4H7AsN/c1-5-3-2-4-6/h2-3H2,1H3 |
InChI 键 |
HGVZRMARAUSWNB-UHFFFAOYSA-N |
规范 SMILES |
C[As]CCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14342042.png)
![2-[(4-Bromobutoxy)methyl]oxirane](/img/structure/B14342052.png)
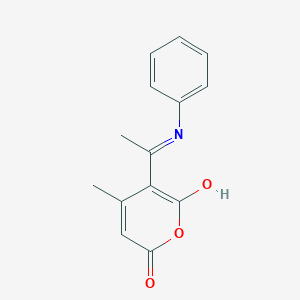

![2-[2-(4-methylpiperazin-1-yl)ethyl]-N-phenylpiperidine-1-carbothioamide](/img/structure/B14342075.png)
![[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]carbamic acid](/img/structure/B14342083.png)
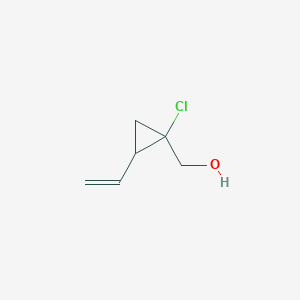
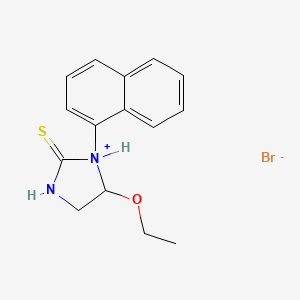
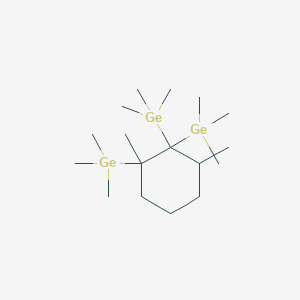
![5H-Pyrido[2,3-a]phenothiazin-5-one](/img/structure/B14342112.png)
